molecular formula C15H20N4O2S B5496108 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B5496108
M. Wt: 320.4 g/mol
InChI Key: ALMMOWMFFFCVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4,5-diethyl-1,2,4-triazole-3-thiol with 4-methoxyphenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, making the compound effective as an antimicrobial agent. Additionally, the compound’s anti-inflammatory and anticancer activities are attributed to its ability to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 3-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
  • 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines

Uniqueness

2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl and triazole-sulfanyl moieties enhances its potential as a versatile compound for various applications .

Properties

IUPAC Name

2-[(4,5-diethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-4-13-17-18-15(19(13)5-2)22-10-14(20)16-11-6-8-12(21-3)9-7-11/h6-9H,4-5,10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMMOWMFFFCVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1CC)SCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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